molecular formula C11H11N7O2 B4761861 N~2~-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

N~2~-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B4761861
M. Wt: 273.25 g/mol
InChI Key: ZKSBTXGQFVQGGR-UHFFFAOYSA-N
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Description

N~2~-[1-(Methoxymethyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered significant interest due to its potential applications in medicinal chemistry. This compound features a unique structure that combines a pyrazole ring with a triazolo[1,5-a]pyrimidine moiety, making it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[1-(Methoxymethyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-keto ester, followed by cyclization.

    Introduction of the methoxymethyl group: This step involves the alkylation of the pyrazole ring with methoxymethyl chloride under basic conditions.

    Formation of the triazolo[1,5-a]pyrimidine moiety: This is typically achieved through a cyclization reaction involving a suitable precursor, such as an aminopyrimidine derivative, under acidic or basic conditions.

    Coupling of the pyrazole and triazolo[1,5-a]pyrimidine moieties: This step involves the formation of the final compound through a condensation reaction between the two moieties, often facilitated by a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of N2-[1-(Methoxymethyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been reported to enhance reaction rates and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N~2~-[1-(Methoxymethyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with the nucleophile replacing the methoxymethyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.

    Medicine: Explored for its anticancer, anti-inflammatory, and antiviral properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N2-[1-(Methoxym

Properties

IUPAC Name

N-[1-(methoxymethyl)pyrazol-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N7O2/c1-20-7-17-6-8(5-13-17)14-10(19)9-15-11-12-3-2-4-18(11)16-9/h2-6H,7H2,1H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSBTXGQFVQGGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C=C(C=N1)NC(=O)C2=NN3C=CC=NC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~2~-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~2~-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~2~-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 5
N~2~-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 6
N~2~-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

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